4-(2-Hydroxypropan-2-yl)benzonitrile
Overview
Description
It is a nitrile derivative of salicylic acid and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(2-Hydroxypropan-2-yl)benzonitrile involves the reaction of 4-acetylbenzonitrile with methylmagnesium chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere at temperatures ranging from 17 to 23°C. The product is then isolated through short path distillation .
Another method involves the reaction of 4-iodobenzonitrile with n-butyl lithium in tetrahydrofuran at -78°C. This reaction is followed by the addition of periodic acid in water under dark conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as mentioned above. The reactions are optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate and sodium carbonate in water.
Reduction: Reduction reactions can be carried out using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium carbonate, water, and tert-butyl alcohol at 40°C.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Products such as benzoic acid and 4-hydroxybenzaldehyde.
Reduction: Products such as 4-(2-hydroxypropan-2-yl)benzylamine.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-(2-Hydroxypropan-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxy-1-methylethyl)benzonitrile
- 4-(2-Hydroxypropan-2-yl)phenol
- 4-(Prop-1-en-2-yl)phenol
Uniqueness
4-(2-Hydroxypropan-2-yl)benzonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a hydroxypropan-2-yl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDCEKDPEOIGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343405 | |
Record name | 4-(2-hydroxypropan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77802-22-3 | |
Record name | 4-(2-hydroxypropan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxypropan-2-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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